5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common strategy for antimicrobial and antitumor activities .
Mode of Action
The compound interacts with DHFR by binding to its active sites This interaction inhibits the enzyme’s activity, thereby disrupting the tetrahydrofolate synthesis pathway
Biochemical Pathways
By inhibiting DHFR, the compound disrupts the tetrahydrofolate synthesis pathway . This disruption can lead to a decrease in the availability of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids. As a result, DNA synthesis and cell growth can be inhibited .
Pharmacokinetics
The compound’s sulfonamide and acetamide fragments suggest potential for good absorption and distribution
Result of Action
The compound’s inhibition of DHFR leads to a disruption in DNA synthesis and cell growth, which can result in antimicrobial and antitumor activities . In particular, the compound has been shown to exhibit cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
Properties
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c19-18(20,21)15-10-14(11-16(23)12-15)13-4-6-17(7-5-13)26(24,25)22-8-2-1-3-9-22/h4-7,10-12,23H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSDLXSFXKUXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686774 | |
Record name | 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-22-3 | |
Record name | 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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